2-Amino-N-ethyl-3-methylbutanamide hydrochloride

Description

Chemical Identity and Nomenclature

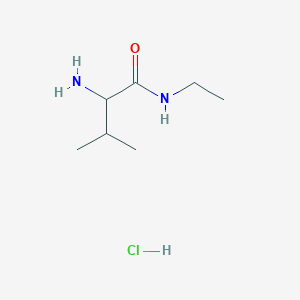

This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and molecular parameters. The compound is registered under the Chemical Abstracts Service number 1236254-95-7, providing unambiguous identification within chemical databases and literature. The International Union of Pure and Applied Chemistry name for this compound is 2-amino-N-ethyl-3-methylbutanamide;hydrochloride, reflecting its structure as a hydrochloride salt of the parent amide.

The molecular formula C7H17ClN2O indicates the presence of seven carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 180.67 grams per mole. The compound exhibits the MDL number MFCD13562347, which serves as an additional identifier in chemical inventory systems. The Simplified Molecular Input Line Entry System representation is CCNC(=O)C(N)C(C)C.Cl, providing a standardized way to encode the molecular structure.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1236254-95-7 |

| Molecular Formula | C7H17ClN2O |

| Molecular Weight | 180.67 g/mol |

| MDL Number | MFCD13562347 |

| International Union of Pure and Applied Chemistry Name | 2-amino-N-ethyl-3-methylbutanamide;hydrochloride |

The structural analysis reveals an amino acid derivative containing a branched aliphatic chain with an isopropyl group at the alpha position relative to the carboxamide functionality. The presence of both primary amino and secondary amide functional groups contributes to the compound's versatility in chemical reactions and biological interactions.

Historical Context and Development

The development of this compound emerged from the broader investigation of amino acid derivatives and their potential applications in pharmaceutical chemistry. While specific historical documentation of this exact compound's discovery is limited in available literature, its structural relationship to valine-derived compounds suggests development within the context of amino acid modification research.

The compound belongs to a class of molecules known as primary amino acid derivatives, which have been systematically investigated for their potential as bioactive compounds. Research into similar amino acid-derived amides has been driven by their structural similarity to naturally occurring peptides and their potential for enhanced stability compared to their parent amino acids. The hydrochloride salt formation represents a common pharmaceutical development strategy to improve compound solubility and stability characteristics.

Historical precedents for similar compounds can be traced to research on functionalized amino acids and their derivatives, particularly in the context of developing compounds with improved pharmacological properties. The systematic exploration of N-alkyl derivatives of amino acid amides has been an ongoing area of research, with ethyl substitution representing a common modification strategy to modulate biological activity and physical properties.

Significance in Chemical Research

This compound demonstrates significant importance across multiple research domains, particularly in synthetic organic chemistry and biochemical investigations. The compound serves as a versatile building block for the synthesis of more complex molecular structures, leveraging its dual functionality as both an amino and amide derivative.

In the realm of synthetic chemistry, this compound exhibits remarkable utility in various chemical transformations. Research has demonstrated that compounds of this structural class can undergo oxidation reactions using common oxidizing agents such as potassium permanganate or hydrogen peroxide. Additionally, reduction reactions can be efficiently carried out using reducing agents like lithium aluminum hydride, while nucleophilic substitution reactions can occur at the amino group under appropriate conditions.

The biological activity profile of this compound has attracted considerable research attention, particularly regarding its interactions with various molecular targets including enzymes and receptors. The compound's crystalline solid appearance as a hydrochloride salt enhances its solubility in aqueous systems, making it suitable for biological assays and pharmaceutical applications.

| Research Application | Significance |

|---|---|

| Synthetic Organic Chemistry | Building block for complex molecule synthesis |

| Biochemical Research | Enzyme and receptor interaction studies |

| Medicinal Chemistry | Potential therapeutic compound development |

| Analytical Chemistry | Reference standard applications |

Research findings indicate that the compound may exhibit potential biological activities through modulation of neurotransmitter systems, particularly within the central nervous system. Studies have suggested possible effects on dopaminergic pathways and serotonergic systems, which could have implications for mood and behavior modulation. These biological properties position the compound as a candidate for further investigation in neurochemical research.

The compound's role in antibody-drug conjugate research has also emerged as a significant area of investigation. Studies have demonstrated that structurally related compounds, particularly those containing valine-alanine dipeptide sequences, serve as important components in targeted cancer therapeutics. The valine backbone present in this compound shares structural similarity with these clinically relevant systems, suggesting potential applications in drug delivery technologies.

Relationship to Parent Compound (2-amino-N-ethyl-3-methylbutanamide)

The relationship between this compound and its parent compound 2-amino-N-ethyl-3-methylbutanamide represents a classic example of salt formation in pharmaceutical chemistry. The parent compound, with the molecular formula C7H16N2O and molecular weight of 144.21 grams per mole, serves as the free base form of the molecule.

The parent compound 2-amino-N-ethyl-3-methylbutanamide is characterized by the Chemical Abstracts Service number 1163663-68-0 and can be systematically named as N-Ethyl-L-valinamide when considering its stereochemical relationship to the amino acid valine. The compound's structure contains the same carbon skeleton as the hydrochloride salt but lacks the associated chloride ion, resulting in different physical and chemical properties.

Salt formation with hydrochloric acid significantly alters the compound's characteristics, particularly regarding solubility and stability profiles. The hydrochloride salt typically exhibits enhanced water solubility compared to the free base, making it more suitable for aqueous formulations and biological studies. This transformation also affects the compound's melting point, crystalline structure, and storage stability under various environmental conditions.

| Property | Parent Compound | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C7H16N2O | C7H17ClN2O |

| Molecular Weight | 144.21 g/mol | 180.67 g/mol |

| Chemical Abstracts Service Number | 1163663-68-0 | 1236254-95-7 |

| Aqueous Solubility | Limited | Enhanced |

The biological activity profiles of both forms may differ significantly due to the ionization state differences. The hydrochloride salt exists in a protonated form under physiological conditions, which can influence its interaction with biological targets and membrane permeability characteristics. This difference is particularly relevant in research applications where the compound's bioavailability and cellular uptake are critical factors.

Research synthesis methods for both compounds share common intermediate steps but diverge in the final salt formation process. The preparation of the hydrochloride salt typically involves treatment of the parent compound with hydrochloric acid under controlled conditions to ensure complete conversion and optimal crystal formation. This additional step requires careful optimization to achieve high purity and consistent physical properties in the final product.

Properties

IUPAC Name |

2-amino-N-ethyl-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-4-9-7(10)6(8)5(2)3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAKKAGCQXWNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation Reaction

The core reaction is an amidation between 2-aminoethylamine (or a suitable ethylamine derivative) and 3-methylbutanoyl chloride or 3-methylbutanoic acid activated as an acid chloride or anhydride. The acid chloride approach is preferred due to higher reactivity and cleaner conversion.

- Step 1: Preparation of 3-methylbutanoyl chloride from 3-methylbutanoic acid using reagents such as thionyl chloride (SOCl2).

- Step 2: Reaction of 3-methylbutanoyl chloride with ethylamine or 2-aminoethylamine under anhydrous conditions, typically in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

- Step 3: Control of temperature (0°C to room temperature) to minimize side reactions and optimize yield.

Formation of Hydrochloride Salt

After the amide formation, the free base is converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as diethyl ether or ethanol. This step enhances the compound’s stability and facilitates purification.

Purification

Purification is commonly achieved by recrystallization from solvents like ethanol or ethyl acetate, or by chromatographic techniques (e.g., silica gel column chromatography) to remove impurities and unreacted starting materials.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, Ethanol | Anhydrous solvents preferred |

| Temperature | 0°C to room temperature | Lower temperature reduces side reactions |

| Reaction Time | 2–24 hours | Depends on reagent reactivity |

| Molar Ratios | 1:1 to 1:1.2 (amine:acid chloride) | Slight excess of amine to drive reaction |

| Purification | Recrystallization, chromatography | Ensures high purity |

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Acid chloride formation | 3-methylbutanoic acid + SOCl2, reflux | Formation of 3-methylbutanoyl chloride |

| Amidation | 3-methylbutanoyl chloride + ethylamine, 0°C to RT, DCM or THF | Formation of 2-amino-N-ethyl-3-methylbutanamide |

| Salt formation | Treatment with HCl in ethanol or ether | Conversion to hydrochloride salt |

| Purification | Recrystallization or chromatography | High purity product |

Chemical Reactions Analysis

2-Amino-N-ethyl-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-N-ethyl-3-methylbutanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral auxiliary in organic synthesis, aiding in the formation of enantiomerically pure compounds.

Biology: This compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Key Observations :

- Phenyl-substituted analog (CAS 635682-91-6) is discontinued, likely due to poor solubility or synthetic challenges compared to the ethyl variant .

- Diethyl-substituted analog (CAS 1236263-36-7) exhibits increased rotatable bonds (3 vs. 2 in the target compound), which may influence its pharmacokinetic properties in drug discovery .

Stereochemical and Backbone Modifications

Key Observations :

- Ester analogs (e.g., CAS 144054-74-0) replace the amide group with an ester, altering reactivity and hydrolysis stability. These are preferred in prodrug design .

- Stereospecific variants (e.g., (S)-configurations) are critical for enantioselective synthesis, as seen in EP 4374877A2, where stereochemistry is preserved during HCl salt formation .

Biological Activity

2-Amino-N-ethyl-3-methylbutanamide hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C₇H₁₈ClN₂O

- Molecular Weight : Approximately 166.69 g/mol

- Appearance : Crystalline solid, typically encountered as a hydrochloride salt, enhancing its solubility in water.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may:

- Modulate Enzyme Activity : It has been studied for its role in enzyme inhibition and protein-ligand interactions, which can influence metabolic pathways.

- Affect Neurotransmitter Systems : Preliminary studies suggest it may interact with neurotransmitter receptors in the CNS, potentially impacting neurological functions.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Study 1: Enzyme Interaction

In a study examining the effects of this compound on specific microbial strains, researchers found that it influenced the production of branched-chain amino acid metabolites. These metabolites are crucial for flavor compounds in fermented foods, suggesting a role in food science applications.

Study 2: Neurological Impact

Another investigation into the compound's effects on neurotransmitter systems indicated potential modulation of serotonin and dopamine pathways. This suggests therapeutic possibilities for conditions such as depression or anxiety disorders; however, more research is required to confirm these effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-N-propyl-3-methylbutanamide | C₇H₁₇ClN₂O | Different alkyl group; potential variations in activity |

| N-Ethyl-3-methylbutanamide | C₇H₁₅N₂O | Lacks amino functionality; primarily used as solvent |

| 2-Amino-N-isopropyl-3-methylbutanamide | C₇H₁₇ClN₂O | Isopropyl group may alter solubility and interaction properties |

The uniqueness of this compound lies in its specific combination of ethyl and methyl groups, which may affect its solubility and biological interactions compared to similar compounds.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-Amino-N-ethyl-3-methylbutanamide hydrochloride with high purity?

Methodological Answer: The synthesis typically involves reacting the free base (2-amino-N-ethyl-3-methylbutanamide) with hydrochloric acid under controlled conditions. For example, analogous hydrochloride salt formations (e.g., methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride) use stoichiometric HCl in dioxane or aqueous media, followed by vacuum concentration to isolate the product . Purity optimization may require recrystallization from ethanol/water mixtures, as seen in related amino acid hydrochloride syntheses . Key parameters include pH control (<2.0 during acidification) and reaction temperature (room temperature to 40°C).

Q. Q2. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Characterization should include:

- 1H-NMR : Look for amine proton signals at δ 9.00–9.50 ppm (broad singlet) and methyl/ethyl group splitting patterns (e.g., triplet for ethyl groups) .

- Mass Spectrometry (MS) : Compare observed molecular ion peaks ([M+H]+) with theoretical values (C₈H₁₈ClN₂O: 217.09 g/mol).

- Elemental Analysis : Verify Cl content (~16.3%) to confirm salt formation .

Q. Q3. What stability considerations are critical for handling this compound in aqueous solutions?

Methodological Answer: Hydrochloride salts of amino acid derivatives often exhibit hygroscopicity. Store lyophilized samples at -20°C in desiccators. In solution, stability depends on pH: acidic conditions (pH 3–5) prevent decomposition, while alkaline pH (>7) may hydrolyze the amide bond. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reaction yields reported for analogous hydrochloride salts?

Methodological Answer: Yield discrepancies often stem from side reactions (e.g., over-acidification leading to by-products). For example, in methyl (2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate synthesis, optimizing reaction time (1–2 hours) and HCl concentration reduced dimerization . Use LC-MS to monitor intermediates and adjust stoichiometry (e.g., 1.1 eq HCl for complete protonation without excess acid) .

Q. Q5. What experimental strategies are recommended for studying this compound’s interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on gold arrays (TFGAs) and measure binding kinetics in PBS buffer (pH 7.4) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) using 10–20 µM compound solutions .

- Molecular Dynamics Simulations : Model interactions using PubChem-derived 3D structures (InChI key: CYONGLLQMUYOPP-UHFFFAOYSA-N for related compounds) .

Q. Q6. How can researchers address solubility limitations in polar solvents during formulation?

Methodological Answer: Co-solvent systems (e.g., DMSO/PBS mixtures) enhance solubility for in vitro assays. For in vivo studies, nanoemulsions or cyclodextrin encapsulation improve bioavailability. For example, methyl 2-amino-3,3-difluorobutanoate hydrochloride formulations achieved >90% solubility using β-cyclodextrin complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.